ent-13,16|A,17-Trihydroxykauran-19-oic acid

Overview

Description

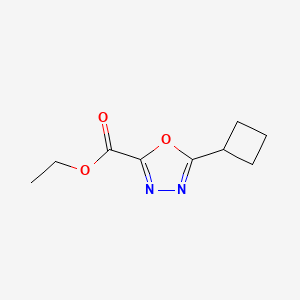

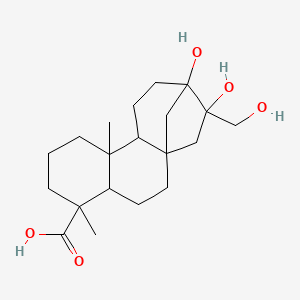

“ent-13,16|A,17-Trihydroxykauran-19-oic acid” is a natural compound that belongs to the chemical family of Diterpenoids . It has a molecular formula of C20H32O5 and a molecular weight of 352.47 . This compound is known for its antihyperglycemic activity .

Synthesis Analysis

The synthesis of highly functionalized tetracyclic diterpenoids from natural ent-kaur-16-en-19-oic acid has been achieved under modified Prévost–Woodward reaction conditions . The reaction follows an unusual pathway which leads mainly to bromination or rearrangement products .Molecular Structure Analysis

The IUPAC name of this compound is (1S,4S,5R,9S,10R,13S,14S)-13,14-dihydroxy-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid . It is soluble in Acetone, Chloroform, Dichloromethane, DMSO, and Ethyl Acetate .Chemical Reactions Analysis

The production of more polar derivatives from kaurane diterpenes has been achieved mostly through the use of fungal biotransformations . This includes mainly hydroxylation of nearly all carbon atoms of the kaurane molecule, many of them carried out stereoselectively, as well as ring rearrangements, among other chemical modifications .Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 519.9±50.0°C and a predicted density of 1.29±0.1 g/cm3 .Scientific Research Applications

Bioactive Constituents and Medical Applications

Ent-13,16|A,17-trihydroxykauran-19-oic acid, along with its derivatives, has been extensively studied for its bioactive properties. Research has identified this compound in various plant sources, revealing significant applications in medicinal and biological fields. For instance, its presence in Mikania hirsutissima indicated proliferative activity toward peripheral blood mononuclear cells (Ohkoshi, Kamo, Makino, & Fujimoto, 2004). Similarly, a study highlighted the synthesis of natural oxygenated derivatives of ent-kaurenoic acid, noting their anti-HIV, anti-cancer, and anti-Alzheimer properties (Morarescu, Grinco, Kulcițki, Barba, Garbuz, Gudumac, Gulea, & Ungur, 2020).

Pharmacological Effects

The pharmacological potential of this compound has been a focus of various studies. In particular, its effects on decompression and blood viscosity were explored, indicating significant activities in these areas (Hui, 2001). Additionally, its derivatives have been found to inhibit nitric oxide production in LPS-stimulated RAW264.7 macrophages, showing potent anti-inflammatory properties (X. Nhiem, Hien, Tai, Anh, Hang, Quang, Kiem, Minh, Ko, Lee, Oh, Kim, & Kim, 2015).

Biotransformation and Chemical Synthesis

Research has also delved into the biotransformation of ent-kaurane diterpenoids, examining how microorganisms like Beauveria sulfurescens and Psilocybe cubensis can modify these compounds (Furtado, Gunaherath, Bastos, & Gunatilaka, 2013); (Pechwang, Sihanonth, Pornpakakul, Muangsin, Piapukiew, Vangnai, Chaichit, Chuchawankul, & Petsom, 2010). This points to the potential for developing new pharmaceuticals and therapeutic agents through microbial transformation.

Analytical Studies

Analytical studies, such as the quantification of major constituents in Herba Siegesbeckiae using liquid chromatography, have been important in understanding the distribution and concentration of ent-13,16|A,17-trihydroxykauran-19-oic acid in various plant materials. This aids in the standardization and quality control of herbal preparations containing this compound (Jiang, Yu, Cheng, & Guo, 2011).

Mechanism of Action

Future Directions

The use of biotransformations in organic chemistry is widespread, with interesting applications in the functionalization of natural products containing unactivated carbons, like the kaurane diterpenes . Future research may continue to explore the chemical diversity produced by fungi in kaurane diterpenes, as well as the biological activities associated with these compounds .

properties

IUPAC Name |

13,14-dihydroxy-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O5/c1-16-6-3-7-17(2,15(22)23)13(16)4-8-18-10-19(24,9-5-14(16)18)20(25,11-18)12-21/h13-14,21,24-25H,3-12H2,1-2H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRULLYCOZJRREB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC34C2CCC(C3)(C(C4)(CO)O)O)(C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

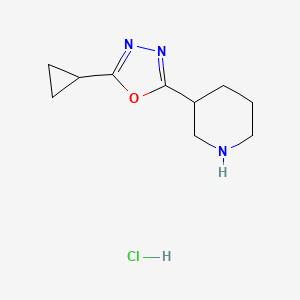

![2-[3-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B3027825.png)

![1-Oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B3027827.png)

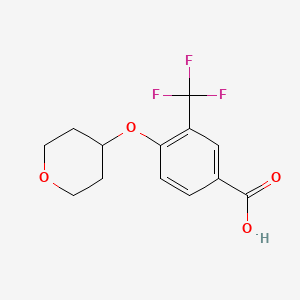

![7'-Fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-2'-one hydrochlorid](/img/structure/B3027833.png)